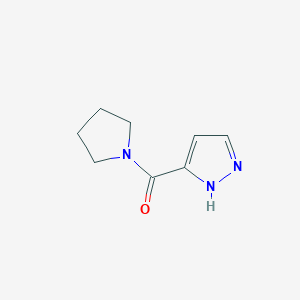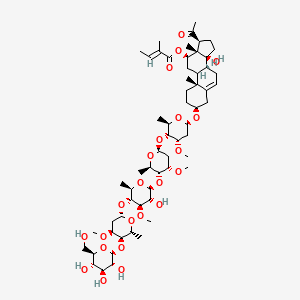![molecular formula C18H11N3O B14075807 {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile is an organic compound characterized by its complex structure, which includes multiple aromatic rings, nitrile groups, and an ether linkage.
Preparation Methods
The synthesis of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups into amines using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile can be compared with similar compounds such as:
{4-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile: Similar structure but with a chlorine atom instead of a cyano group, leading to different reactivity and applications.
{4-[(2-Methylbenzyl)oxy]benzylidene}propanedinitrile:
{4-[(2-Nitrobenzyl)oxy]benzylidene}propanedinitrile: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
Properties
Molecular Formula |
C18H11N3O |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H11N3O/c19-10-15(11-20)9-14-5-7-18(8-6-14)22-13-17-4-2-1-3-16(17)12-21/h1-9H,13H2 |
InChI Key |
VDAZQBMOABJZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


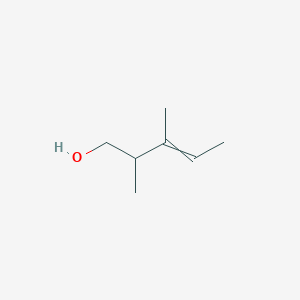

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
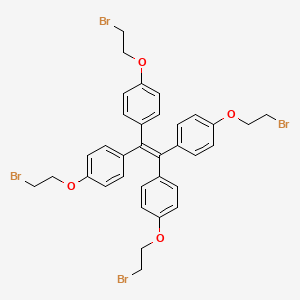
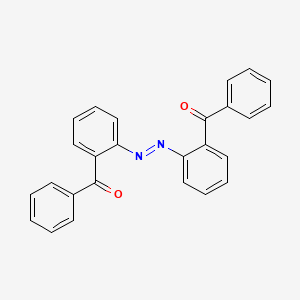

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)
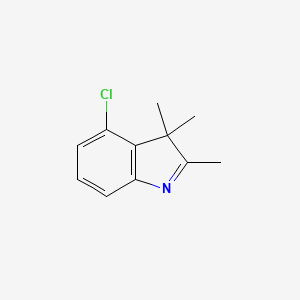
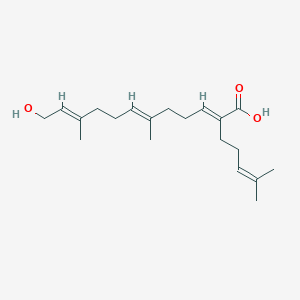
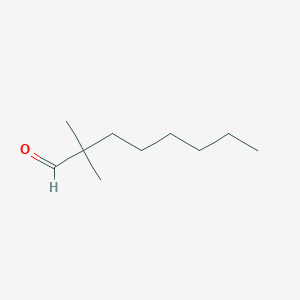
![2-(Tertbutoxycarbonyl)amino-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine](/img/structure/B14075793.png)
